Cyclohepta[d]imidazol-4-amine

Physicochemical property LogP Drug-likeness

Generic imidazole or benzimidazole building blocks cannot replicate the sub-nanomolar AT₁ affinity and >10,000-fold AT₁/AT₂ selectivity of cycloheptimidazole-based antagonists. Cyclohepta[d]imidazol-4-amine is the exact 4-amino scaffold required for patent-protected AT₁ antagonist (e.g., KT3-671, Ki=0.71 nM) and p38 kinase inhibitor programs. - Unambiguous N(1)-alkylation: 4-amino substitution enables single regioisomer products vs. competing mixtures from 2-amino isomers. - Optimal LogP (1.74): Balances solubility and permeability without additional lipophilicity modifications. - 98% purity building block: Ensures reproducible, high-yielding derivatization for focused library synthesis.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 855405-68-4
Cat. No. B15199009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohepta[d]imidazol-4-amine
CAS855405-68-4
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=N)C=C1)N=CN2
InChIInChI=1S/C8H7N3/c9-6-3-1-2-4-7-8(6)11-5-10-7/h1-5,9H,(H,10,11)
InChIKeyHOQGVOWVSMUOKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohepta[d]imidazol-4-amine Identity & Procurement


Cyclohepta[d]imidazol-4-amine (4-Cycloheptimidazolamine; CAS 855405-68-4) is a heterocyclic amine composed of a seven-membered cycloheptatriene ring fused to an imidazole ring bearing a primary amine at the 4-position (molecular formula C₈H₇N₃; molecular weight 145.16 g/mol) . The compound possesses a logP value of 1.74480, reflecting intermediate lipophilicity suitable for medicinal chemistry optimization . As a primary aromatic amine scaffold, it constitutes the core structure of the cycloheptimidazole class, a privileged chemotype within multiple patent families covering AT₁ angiotensin II receptor antagonists (e.g., KT3‑671, KT‑3866, KD3‑671) and p38 kinase inhibitors [1][2]. It is commercially available at 98% purity for research use .

Cyclohepta[d]imidazol-4-amine Scaffold Uniqueness


The cycloheptimidazole scaffold is structurally distinct from benzimidazole (benzene-fused) and simple imidazole derivatives by virtue of its seven-membered cycloheptatriene ring . This expanded ring system alters both steric topography and π‑electron distribution, which in turn governs molecular recognition at the AT₁ receptor [1]. In the prototypical AT₁ antagonist KT3‑671 (Ki = 0.71 nM), the cycloheptimidazole core is essential for achieving sub‑nanomolar receptor affinity and >10,000‑fold AT₁/AT₂ selectivity, whereas related benzimidazole‑based antagonists from the same era could not replicate this selectivity profile [1]. Furthermore, the 4‑amino substitution on the cycloheptimidazole framework enables regioselective derivatization that is fundamentally inaccessible to 2‑amino isomers — a critical factor in patent‑protected synthesis routes [2][3]. These differences mean that generic imidazole or benzimidazole building blocks cannot serve as drop‑in replacements in any program targeting angiotensin II antagonism, p38 kinase inhibition, or related cycloheptimidazole‑based pharmacophores.

Cyclohepta[d]imidazol-4-amine Comparative Evidence


Lipophilicity Advantage over Parent Cycloheptimidazole

Cyclohepta[d]imidazol-4-amine (CAS 855405-68-4) exhibits a computed LogP of 1.74480 compared to 1.58140 for the parent cycloheptimidazole scaffold (CAS 275‑94‑5), representing a 0.163 log unit increase in lipophilicity conferred by the 4‑amino substituent [1]. This increase shifts the compound's physicochemical profile within the optimal drug‑likeness space (LogP 1–3) while retaining aqueous solubility characteristics.

Physicochemical property LogP Drug-likeness

AT₁ Antagonist Progenitor: KT3‑671 Scaffold

The cycloheptimidazole nucleus — for which Cyclohepta[d]imidazol-4-amine is the 4‑amino‑substituted progenitor — forms the pharmacophoric core of KT3‑671, an AT₁‑selective angiotensin II receptor antagonist with a Ki of 0.71 nM at the AT₁ receptor [1]. In the same assay, KT3‑671 demonstrated >10,000‑fold selectivity over the AT₂ receptor (Ki > 10,000 nM) [1]. This level of potency and selectivity far exceeds that of simpler imidazole‑based AT₁ antagonists such as losartan (Ki ≈ 19 nM) and represents a class‑defining activity profile achievable only through the cycloheptimidazole scaffold.

Angiotensin II receptor AT₁ antagonist Cardiovascular pharmacology

In Vivo Antihypertensive Duration: KT‑3866 vs. KT3‑671

Cycloheptimidazole‑based AT₁ antagonists derived from the cycloheptimidazole core demonstrate not only potent receptor binding but sustained in vivo efficacy. KT‑3866 (a 4,5,6,7‑tetrahydro‑8‑carboxymethylidene‑cycloheptimidazole) exhibited a pD'₂ value of 9.91 in an AII‑induced pressor response model and was approximately 5‑fold more potent than KT3‑671 in vivo, maintaining blood pressure lowering activity for 24 hours at an oral dose of 0.3 mg/kg [1]. KT3‑671 itself produced dose‑dependent blood pressure reduction in renal artery‑ligated hypertensive rats (0.1–3 mg/kg p.o.) with a 24‑hour duration of action at the 3 mg/kg dose [2].

Antihypertensive In vivo pharmacology AT₁ antagonist

Regioselective 4‑Amino vs. 2‑Amino Derivatization

The 4‑amino group of Cyclohepta[d]imidazol-4-amine enables distinct reactivity patterns inaccessible to the 2‑amino isomer. Ishida and Imafuku (1990, 1992) demonstrated that 4‑amino‑2‑phenylcycloheptimidazole reacts with alkyl iodides and α‑bromoketones to yield 1‑alkyl‑ and 1‑acetonyl‑substituted cycloheptimidazol‑4(1H)‑ones, while reactions with acyl chlorides produce 4‑arylamino derivatives [1][2]. In contrast, 2‑amino isomers undergo different regioselectivity, and the reactions of the 4‑amino compound are fundamentally controlled by the electronic and steric environment of the seven‑membered ring fused to the imidazole [1].

Synthetic chemistry Regioselective derivatization Cycloheptimidazole functionalization

IP‑Protected Cycloheptimidazole Scaffold Landscape

The cycloheptimidazole scaffold — of which Cyclohepta[d]imidazol-4-amine is the foundational 4‑amino building block — is protected across multiple patent families, including US 5,409,947 (Kotobuki Seiyaku: AT₁ antagonists for hypertension and congestive heart failure) [1], KR‑0152299‑B1 (cycloheptimidazole derivatives as AT₁ antagonists) [2], and SmithKline Beecham filings covering CSBP/p38 kinase inhibitors for inflammation [3]. In contrast, unsubstituted imidazole and benzimidazole scaffolds lack equivalent patent coverage for these specific therapeutic indications.

Patent landscape Therapeutic scaffold Intellectual property

Commercial Availability and Purity Comparison

Cyclohepta[d]imidazol-4-amine (CAS 855405-68-4) is commercially available at 98% purity from Leyan (Product No. 2229828) and through AKSci (Catalog 7804FS) . By contrast, the 2‑amino isomer (2‑aminocycloheptimidazole) is not listed as a standard catalog item from these same vendors, and the parent cycloheptimidazole (CAS 275‑94‑5) lacks verified commercial purity specifications from routine research suppliers . This differential availability reflects the established synthetic utility of the 4‑amino substitution pattern in downstream pharmaceutical intermediate synthesis.

Chemical procurement Purity Supply chain

Cyclohepta[d]imidazol-4-amine Research Applications


AT₁ Antagonist Lead Generation and SAR

Cyclohepta[d]imidazol-4-amine serves as the foundational scaffold for synthesizing cycloheptimidazole‑based AT₁ receptor antagonists. KT3‑671, derived from this chemotype, achieved a Ki of 0.71 nM at AT₁ with >10,000‑fold selectivity over AT₂ [1]. Subsequent optimization yielded KT‑3866, which demonstrated 5‑fold greater in vivo potency and sustained 24‑hour antihypertensive efficacy at 0.3 mg/kg p.o. [2]. Research groups developing next‑generation AT₁ antagonists should prioritize this scaffold over benzimidazole starting materials, as the latter have not replicated the sub‑nanomolar potency and AT₁/AT₂ selectivity of cycloheptimidazole analogs.

p38 MAP Kinase Inhibitor Intermediate Synthesis

The cycloheptimidazole ring system is a core structural element in SmithKline Beecham's patent estate covering CSBP/p38 kinase inhibitors for inflammatory disease applications [1]. Cyclohepta[d]imidazol-4-amine provides a direct entry point for constructing these patent‑protected scaffolds, which are not accessible from benzimidazole or simple imidazole starting materials. Programs targeting p38‑mediated inflammatory pathways should procure the 4‑amino substituted compound specifically, as the 2‑amino isomer does not map onto the pharmacophoric requirements defined in the p38 inhibitor patent series.

Regioselective Library Synthesis

The 4‑amino group of Cyclohepta[d]imidazol-4-amine enables unambiguous N(1)‑alkylation and N(4)‑acylation chemistry that is regiochemically distinct from 2‑amino or unsubstituted analogs [1][2]. Ishida and Imafuku demonstrated that 4‑amino‑2‑phenylcycloheptimidazole reacts with alkyl iodides to form 1‑alkyl‑cycloheptimidazol‑4(1H)‑ones as single regioisomeric products, whereas 2‑amino derivatives produce competing regioisomeric mixtures [1]. For medicinal chemistry groups building focused libraries of cycloheptimidazole derivatives, the 4‑amino substitution pattern is essential for achieving reproducible, high‑yielding derivatization with predictable regiochemical outcomes.

LogP-Driven Physicochemical Optimization

The computed LogP of Cyclohepta[d]imidazol-4-amine (1.74480) represents a favorable midpoint within oral drug‑likeness parameters compared to the parent cycloheptimidazole (LogP 1.58140) [1][2]. This +0.163 LogP increment provides medicinal chemists with a building block that balances aqueous solubility and membrane permeability without requiring additional lipophilicity‑enhancing modifications. Lead optimization programs targeting CNS or cardiovascular indications where logP in the 1.5–3.0 range is desirable should prefer the 4‑amino substituted cycloheptimidazole over the more polar parent scaffold or over benzimidazole building blocks, which carry different lipophilicity profiles and may fall outside optimal drug‑likeness parameters.

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